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Compound of Interest

Compound Name: 5-(Hydroxymethyl)cyclohex-2-enol

Cat. No.: B3021480

An In-depth Technical Guide to 5-(Hydroxymethyl)cyclohex-2-enol
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and
relevant data for 5-(hydroxymethyl)cyclohex-2-enol, a cyclohexene derivative with potential
applications in chemical synthesis and drug discovery.

IUPAC Name and Chemical Structure

The nomenclature and stereochemistry of 5-(hydroxymethyl)cyclohex-2-enol are critical for
unambiguous identification. The general structure refers to a cyclohexene ring with a hydroxyl
group at position 1 and a hydroxymethyl group at position 5. The cis conformation is a common
stereoisomer.

The IUPAC name for a specific enantiomer is (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol.[1]
This name defines the absolute stereochemistry at the two chiral centers.

Structure:
A 2D representation of the chemical structure is provided below:

Caption: 2D Structure of 5-(Hydroxymethyl)cyclohex-2-enol
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Physicochemical Properties

A summary of key quantitative data for 5-(hydroxymethyl)cyclohex-2-enol is presented in the
table below. These are primarily computed properties sourced from chemical databases.[1]

Property Value Source

Molecular Formula C7H1202 PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
CAS Number 141116-48-5 (for cis-isomer) PubChem[1]
XLogP3 0.2 PubChem[1]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 2 PubChem[1]

Experimental Data

Detailed experimental data for 5-(hydroxymethyl)cyclohex-2-enol is not widely available in
public databases. Researchers are advised to acquire analytical data upon synthesis or
purchase. Typical characterization would involve the following spectroscopic techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
confirming the structure and stereochemistry. For cyclohexene derivatives, the chemical
shifts and coupling constants of the olefinic protons (typically in the range of 5.5-6.0 ppm in
'H NMR) and the carbons of the double bond (around 125-135 ppm in 13C NMR) are
characteristic.

 Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption
band in the region of 3200-3600 cm~1* corresponding to the O-H stretching vibrations of the
two hydroxyl groups. A peak around 1640-1680 cm~1 for the C=C stretch of the cyclohexene
ring would also be anticipated.

Experimental Protocols
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A specific, detailed experimental protocol for the synthesis of cis-5-(hydroxymethyl)cyclohex-
2-enol is not readily found in open-access literature. However, general synthetic strategies for
related substituted cyclohexenols often involve Diels-Alder reactions or the reduction of
corresponding ketones. For instance, the synthesis of the related compound, 4-
(hydroxymethyl)-2-cyclohexen-1-one, has been reported and involves a multi-step process that
could potentially be adapted.[2]

A potential synthetic workflow for obtaining a substituted cyclohexenol is outlined below. This is
a generalized representation and specific reagents and conditions would need to be optimized
for the target molecule.
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Caption: Generalized Synthetic Workflow for a Substituted Cyclohexenol

Role in Drug Development and Biological Activity

While there is limited specific information on the biological activity of 5-
(hydroxymethyl)cyclohex-2-enol itself, the cyclohexene scaffold is a common motif in many
biologically active compounds and natural products. Substituted cyclohexenols and their
derivatives are being investigated for a range of therapeutic applications.

The logical relationship for evaluating a novel cyclohexene derivative in a drug discovery
context is illustrated below.
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Caption: Drug Discovery Pathway for a Novel Chemical Entity

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-(Hydroxymethyl)cyclohex-2-enol IUPAC name and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021480#5-hydroxymethyl-cyclohex-2-enol-iupac-
name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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